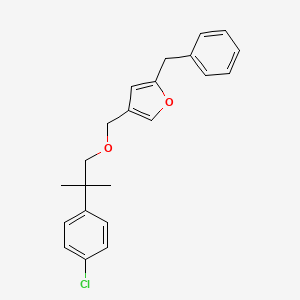
Furan, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-2-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-2-(phenylmethyl)- is an organic compound that belongs to the class of furans Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-2-(phenylmethyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step may involve a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a suitable catalyst.
Attachment of the methylpropoxy group: This can be done through etherification reactions using 2-methylpropyl alcohol and appropriate reagents.
Addition of the phenylmethyl group: This step might involve a Grignard reaction or other alkylation methods.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Furan, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-2-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can target the chlorophenyl group or other functional groups, leading to dechlorination or hydrogenation products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution reagents: Halogens, alkyl halides, or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce dechlorinated or hydrogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: Uses in the production of specialty chemicals, polymers, or materials with unique properties.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as a ligand, it might bind to a receptor or enzyme, modulating its activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Furan, 2-(4-chlorophenyl)-: Similar structure but lacks the methylpropoxy and phenylmethyl groups.
Furan, 4-(phenylmethyl)-: Similar structure but lacks the chlorophenyl and methylpropoxy groups.
Furan, 2-(methylpropoxy)-: Similar structure but lacks the chlorophenyl and phenylmethyl groups.
Uniqueness
Furan, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-2-(phenylmethyl)- is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the chlorophenyl group, methylpropoxy group, and phenylmethyl group allows for diverse chemical reactivity and interactions with biological targets.
Propiedades
Número CAS |
80843-64-7 |
|---|---|
Fórmula molecular |
C22H23ClO2 |
Peso molecular |
354.9 g/mol |
Nombre IUPAC |
2-benzyl-4-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]furan |
InChI |
InChI=1S/C22H23ClO2/c1-22(2,19-8-10-20(23)11-9-19)16-24-14-18-13-21(25-15-18)12-17-6-4-3-5-7-17/h3-11,13,15H,12,14,16H2,1-2H3 |
Clave InChI |
IAIBEAZJJXZPFA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COCC1=COC(=C1)CC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(pyridin-3-yl)pyrimidin-4(1H)-one](/img/structure/B12917674.png)
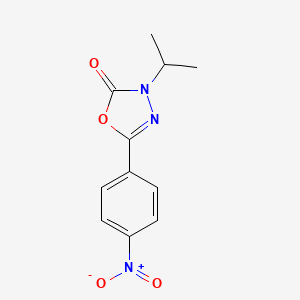



![3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12917701.png)

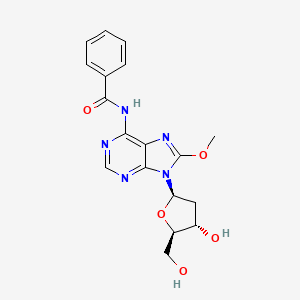
![3-(4-Phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917731.png)
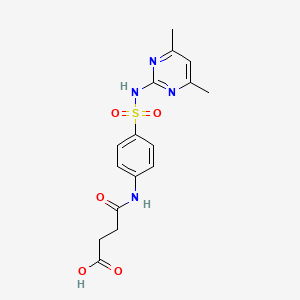
![N-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)vinyl]-4-quinazolinamine](/img/structure/B12917735.png)
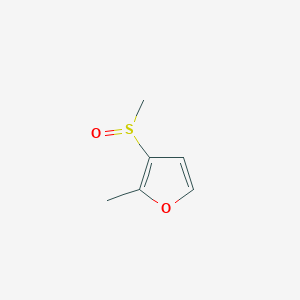
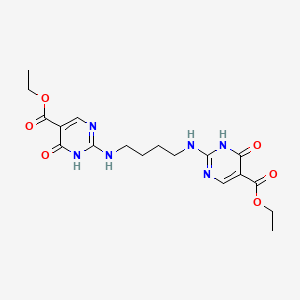
![5-Amino-3-benzyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12917748.png)
